REACTION_CXSMILES
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[N+:1]([C:4]1[CH:16]=[CH:15][C:7]2[O:8][CH2:9][CH2:10][N:11]([C:12](=[O:14])[CH3:13])[C:6]=2[CH:5]=1)([O-])=O.O.O.Cl[Sn]Cl.C([O-])([O-])=O.[Na+].[Na+]>CCOC(C)=O>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]2[O:8][CH2:9][CH2:10][N:11]([C:12](=[O:14])[CH3:13])[C:6]=2[CH:5]=1 |f:1.2.3,4.5.6|
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Name
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|
Quantity
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0.86 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(OCCN2C(C)=O)C=C1
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Name
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|
Quantity
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4.3834 g
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Type
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reactant
|
Smiles
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O.O.Cl[Sn]Cl
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Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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FILTRATION
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Details
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The resulting white precipitate was filtered off
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Type
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WASH
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Details
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washed the white solid with EtOAc (50 mL)
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Type
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CUSTOM
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Details
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The filtrated was separated in a reparatory funnel
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (30 mL×1)
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Type
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WASH
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Details
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The combined organics were washed with brine (50 mL×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give dark syrup
|
Type
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CUSTOM
|
Details
|
The dark syrup was purified by column chromatography on a silica gel column
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
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Smiles
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NC1=CC2=C(OCCN2C(C)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |